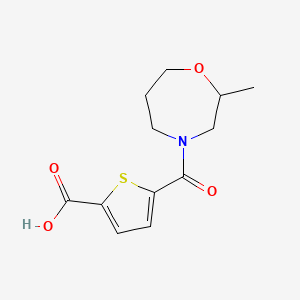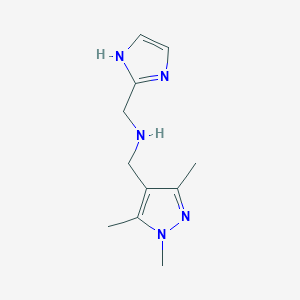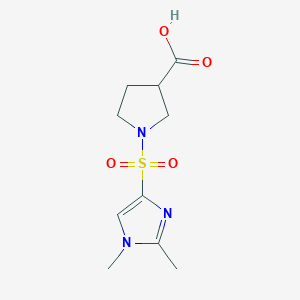![molecular formula C13H14FNO3 B7568917 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568917.png)
1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid, also known as Flupirtine, is a non-opioid analgesic drug that has been extensively studied for its potential therapeutic benefits. The chemical structure of Flupirtine consists of a pyrrolidine ring attached to an acetyl group and a carboxylic acid group.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid is not yet fully understood. However, it is known to act as a potassium channel opener, which leads to the hyperpolarization of neurons and a decrease in neuronal excitability. 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid also has antioxidant properties and has been shown to reduce oxidative stress in cells.
Biochemical and Physiological Effects
1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In particular, 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid has also been shown to have a neuroprotective effect, reducing neuronal damage in animal models of ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid has several advantages for lab experiments. It has a well-established synthesis method, and its mechanism of action and biochemical effects have been extensively studied. 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid is also relatively safe and has a low toxicity profile. However, 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid has some limitations for lab experiments. It has poor water solubility, which can limit its use in some experiments. 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid also has a short half-life, which can make it difficult to maintain a consistent concentration in experiments.
Direcciones Futuras
There are several future directions for 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid research. One potential direction is to further investigate its neuroprotective properties and its potential as a treatment for neurodegenerative disorders. Another potential direction is to investigate its potential as a treatment for epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid involves the reaction of 4-fluorophenylacetic acid with pyrrolidine-3-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified through recrystallization to obtain pure 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid. This synthesis method has been well-established and has been used in various studies to produce 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid for research purposes.
Aplicaciones Científicas De Investigación
1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic benefits in various medical conditions, including chronic pain, neurodegenerative disorders, and epilepsy. In particular, 1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid has been shown to have a neuroprotective effect and has been studied as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-3-1-9(2-4-11)7-12(16)15-6-5-10(8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGKDJXPFHQYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568851.png)
![(2R)-1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568861.png)
![5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7568867.png)

![(2R)-1-[(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568876.png)
![Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate](/img/structure/B7568877.png)




![N-[(1-methylbenzimidazol-2-yl)methyl]-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B7568911.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpyrrolidine-3-carboxamide](/img/structure/B7568919.png)
![1-[2-(Trifluoromethyl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568929.png)
